molecular formula C7H7Cl2NO2 B1360951 5-Chloro-1,3-benzodioxol-4-amine;hydrochloride CAS No. 946407-59-6

5-Chloro-1,3-benzodioxol-4-amine;hydrochloride

Cat. No. B1360951
CAS RN: 946407-59-6
M. Wt: 208.04 g/mol
InChI Key: SCANCLCZRBNYLU-UHFFFAOYSA-N
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Description

5-Chloro-1,3-benzodioxol-4-amine;hydrochloride is a chemical compound with the molecular formula C7H6ClNO2 . It has a molecular weight of 171.58 . This compound belongs to the class of organic compounds known as aminobenzoic acids and derivatives . These are benzoic acids (or derivative thereof) containing an amine group attached to the benzene moiety .


Physical And Chemical Properties Analysis

The boiling point of 5-Chloro-1,3-benzodioxol-4-amine;hydrochloride is 275.1°C at 760 mmHg . The compound is stored at a temperature between 2-8°C . It appears as a white to yellow solid .

Scientific Research Applications

Metabolism Studies

A study on the metabolism of [14C]-5-chloro-1,3-benzodioxol-4-amine in male Wistar-derived rats following intraperitoneal administration was conducted to understand the compound's metabolic fate. The research found that a significant portion of the administered dose was excreted in urine within the first 12 hours, with the main metabolite being a demethylenated monosulfate conjugate. This study suggests the compound's complex metabolic pathways, similar to other methylenedioxyphenyl compounds (Athersuch et al., 2007).

Synthetic Applications

Research on the synthesis and spectral analysis of N-substituted sulfonamide derivatives of 1,3-benzodioxol-5-amine revealed the potential for creating compounds with moderate antibacterial activity. This study highlights the compound's utility as a precursor in synthetic chemistry, especially in developing new molecules with potential biological activities (Aziz‐ur‐Rehman et al., 2015).

Photoinitiator Efficiency

An investigation into the influence of benzodioxole derivatives on the photoinitiation efficiency of benzophenone systems found that substituents at the 5-position of the phenyl ring significantly affect reactivity. This research suggests the potential use of such compounds in photoinitiated polymerization processes, with implications for materials science and engineering (Yang et al., 2012).

Anticancer and Antibacterial Agents

A study on the eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives explored their anticancer, DNA-binding, and antibacterial properties. This research identified compounds with greater activity than standard references, highlighting the therapeutic potential of benzodioxole derivatives in medicinal chemistry (Gupta et al., 2016).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements P261, P305+P351+P338 are also associated with the compound , indicating that one should avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

5-chloro-1,3-benzodioxol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2.ClH/c8-4-1-2-5-7(6(4)9)11-3-10-5;/h1-2H,3,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCANCLCZRBNYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorobenzo[d][1,3]dioxol-4-amine hydrochloride

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